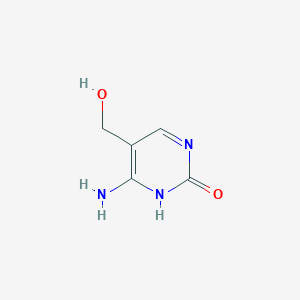
5-羟甲基胞嘧啶
描述
5-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first observed in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells . In mammals, it can be generated by the oxidation of 5-methylcytosine, a reaction mediated by ten-eleven translocation enzymes .
科学研究应用
5-Hydroxymethylcytosine has several significant applications in scientific research:
Epigenetics: It plays a crucial role in regulating gene expression and is involved in DNA demethylation processes.
Neuroscience: High levels of 5-Hydroxymethylcytosine are found in neuronal cells, indicating its importance in the central nervous system.
Stem Cell Research: It is abundant in embryonic stem cells and is associated with self-renewal and differentiation.
Cancer Research: Alterations in 5-Hydroxymethylcytosine levels have been linked to various cancers, making it a potential biomarker for cancer diagnosis and prognosis.
作用机制
Target of Action
5-Hydroxymethylcytosine (5hmC) primarily targets DNA, specifically the cytosine bases within the DNA sequence . It is an oxidized form of 5-methylcytosine (5mC), a well-known epigenetic mark in the mammalian genome . The primary role of 5hmC is to regulate gene expression, affecting cellular processes such as proliferation and differentiation .
Mode of Action
5hmC is generated from 5mC by the action of Ten-eleven translocation (TET) enzymes . This conversion is part of an oxidation-based pathway . The presence of 5hmC in the DNA sequence can influence the transcriptional activity of genes . It is suggested that 5hmC may be involved in active DNA demethylation .
Biochemical Pathways
The biochemical pathway involving 5hmC is the DNA methylation pathway . In this pathway, cytosines in CpG dinucleotides are methylated to form 5mC, which can then be oxidized to form 5hmC . This process is facilitated by TET enzymes, which are 2-oxoglutarate-dependent dioxygenases .
Pharmacokinetics
It is known that the levels of 5hmc in the genome can be influenced by various factors, including the presence and level of 5mc, tet enzymes, and other cofactors .
Result of Action
The presence of 5hmC in the genome has been associated with changes in gene expression . It has been observed that 5hmC levels are tissue-specific and can influence the expression of tissue-specific functional genes . Furthermore, aberrant levels of 5hmC have been associated with the development of tumors .
Action Environment
Environmental factors can influence the action of 5hmC. For instance, exposure to exogenous chemicals, stress, altered diet, and exercise have all been associated with variations in 5hmC levels in the brain . Moreover, the presence and level of 5mC, TET enzymes, and other cofactors in the cellular environment can influence the production of 5hmC .
生化分析
Biochemical Properties
5hmC is produced from 5-methylcytosine (5mC) in an enzymatic pathway involving three 5mC oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . The biological role of 5hmC is still unclear. Current models propose that 5hmC is an intermediate base in an active or passive DNA demethylation process that operates during important reprogramming phases of mammalian development .
Cellular Effects
5hmC plays a vital role in various cellular processes, including transcriptional regulation, demethylation of 5-methylcytosine (5meC), and stem cell pluripotency . It is found in very high levels in neuronal cells of the central nervous system . Reduction in the 5-Hydroxymethylcytosine levels have been found associated with impaired self-renewal in embryonic stem cells .
Molecular Mechanism
5hmC is produced from 5mC in an enzymatic pathway involving three 5mC oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . These findings unveiled a long elusive mechanism of active DNA demethylation and bolstered a wave of studies in the area of epigenetic regulation in mammals .
Temporal Effects in Laboratory Settings
The levels of 5hmC in mammalian cells vary significantly depending on the cell type . The amount of hydroxymethylcytosine increases with age, as shown in mouse hippocampus and cerebellum .
Dosage Effects in Animal Models
In animal models, the accumulation of 5-hydroxymethylcytosine (5hmC) in post-mitotic neurons is associated with “functional demethylation” that facilitates transcription and gene expression .
Metabolic Pathways
5hmC is generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes . Since TET proteins and many lysine demethylases require 2-oxoglutarate as a cofactor, aberrations in cofactor biochemical pathways, including mutations in isocitrate dehydrogenase (IDH), may affect levels of 5hmC and 5mC in certain types of tumors, either directly or indirectly .
Transport and Distribution
5hmC is detected in most of the hepatocytes . Genome-wide mapping of the distribution of 5hmC in human liver samples by next-generation sequencing shows significant differences between fetal and adult livers .
Subcellular Localization
Every mammalian cell seems to contain 5-Hydroxymethylcytosine, but the levels vary significantly depending on the cell type . The highest levels are found in neuronal cells of the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions: 5-Hydroxymethylcytosine can be synthesized through the oxidation of 5-methylcytosine. This reaction is catalyzed by ten-eleven translocation enzymes, which are Fe(II) and α-ketoglutarate-dependent dioxygenases . The reaction conditions typically involve the presence of these enzymes and the necessary cofactors.
Industrial Production Methods: Industrial production methods for 5-Hydroxymethylcytosine are not well-documented, as the compound is primarily studied in a research context. the use of enzymatic oxidation methods similar to those used in laboratory settings is likely.
Types of Reactions:
Reduction: Although less common, reduction reactions can convert 5-Hydroxymethylcytosine back to 5-methylcytosine.
Substitution: Substitution reactions involving 5-Hydroxymethylcytosine are rare but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Ten-eleven translocation enzymes, Fe(II), and α-ketoglutarate are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Major Products:
Oxidation: 5-Formylcytosine and 5-Carboxylcytosine.
Reduction: 5-Methylcytosine.
相似化合物的比较
5-Methylcytosine: A precursor to 5-Hydroxymethylcytosine, involved in gene silencing.
5-Formylcytosine: An oxidation product of 5-Hydroxymethylcytosine, involved in further demethylation processes.
5-Carboxylcytosine: Another oxidation product, also involved in DNA demethylation
Uniqueness: 5-Hydroxymethylcytosine is unique due to its dual role in both gene regulation and DNA demethylation. Unlike 5-Methylcytosine, which primarily silences genes, 5-Hydroxymethylcytosine can activate or deactivate genes depending on the context .
属性
IUPAC Name |
6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVNIFSIEDRLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149990 | |
| Record name | 5-Hydroxymethylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-95-1 | |
| Record name | 5-(Hydroxymethyl)cytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1123-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxymethylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYLCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD2RLN1NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


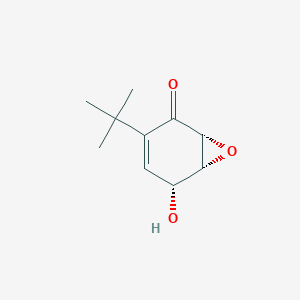
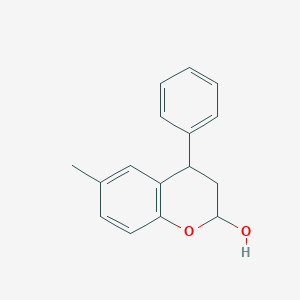
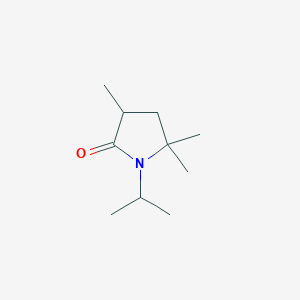
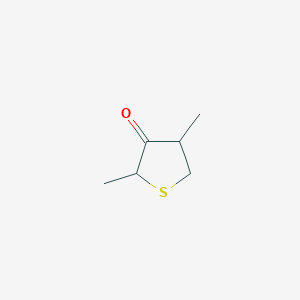
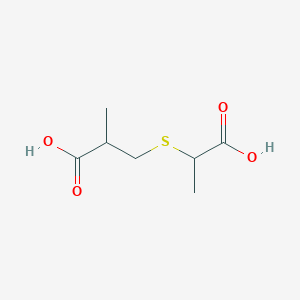
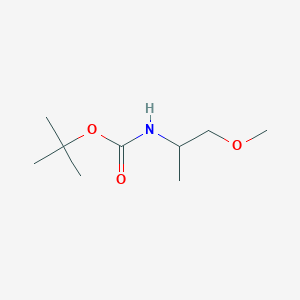

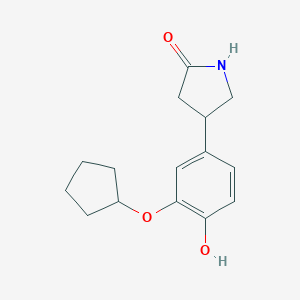
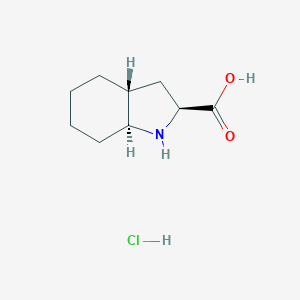
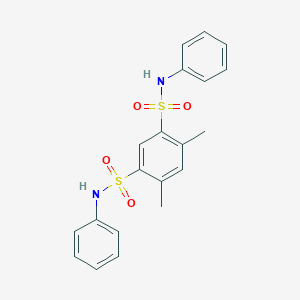
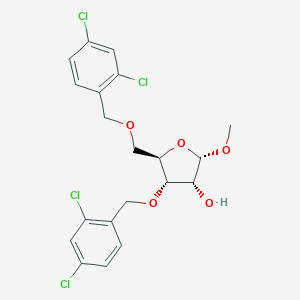
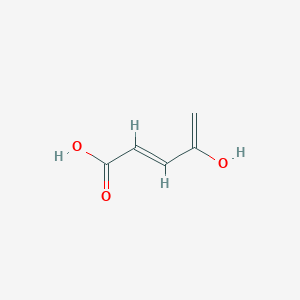
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

